Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Catalog No.
S1938869
CAS No.
305367-01-5
M.F
C25H23BF4PRh-
M. Wt
544.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylpho...

CAS Number

305367-01-5

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Molecular Formula

C25H23BF4PRh-

Molecular Weight

544.1 g/mol

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Homogeneous Catalysis

Rh(norbornadiene)(PPh3)BF4 acts as a catalyst in homogeneous catalysis reactions. The presence of the norbornadiene ligand makes the rhodium center readily accessible for substrates. Studies have shown its effectiveness in:

  • Hydrogenation

    This complex can catalyze the hydrogenation of unsaturated bonds in organic molecules. For instance, research has demonstrated its ability to hydrogenate alkenes with high chemoselectivity ScienceDirect.

  • Hydroformylation

    Rh(norbornadiene)(PPh3)BF4 can catalyze the hydroformylation reaction, converting alkenes to aldehydes. This reaction has applications in the synthesis of various industrial chemicals Journal of the American Chemical Society.

Asymmetric Catalysis

The incorporation of chiral ligands can render Rh(norbornadiene)(PPh3)BF4 an asymmetric catalyst, meaning it can selectively produce one enantiomer of a product molecule. Research efforts are underway to explore its potential in:

  • Enantioselective Hydrogenation: By attaching chiral phosphine ligands, scientists are investigating the possibility of using this complex for the enantioselective hydrogenation of substrates, leading to optically pure products valuable in the pharmaceutical industry Organometallics: .

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate is a coordination complex that combines a bicyclic diene with a rhodium metal center and triphenylphosphane ligands, complexed with tetrafluoroborate as a counterion. Its empirical formula is C35H36BF4P2RhC_{35}H_{36}BF_{4}P_{2}Rh, and it has a molecular weight of 708.32 g/mol . This compound is notable for its unique structure that facilitates various catalytic reactions, particularly in organic synthesis.

  • Rh(nbd)(PPh3)BF4 serves as a precursor for homogeneous catalysts used in hydrogenation and hydroformylation reactions [, ].
  • In these reactions, the norbornadiene ligand is displaced by a substrate molecule, which then undergoes transformation in the presence of the rhodium center [].
  • Specific information on the toxicity of Rh(nbd)(PPh3)BF4 is limited. However, rhodium compounds should be handled with care as they may be harmful upon ingestion or inhalation [].
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves and working in a fume hood [].

Additional Information

  • Research on coordination complexes is a vast field. This response provides a basic overview of Rh(nbd)(PPh3)BF4 in scientific research.
  • If you're interested in a deeper understanding, further exploration of the citations or searching for research articles on "rhodium norbornadiene catalyst" or "rhodium(I) phosphine complexes" would be recommended.

This compound is primarily utilized in catalytic applications, particularly in the field of organic chemistry. It can facilitate several types of reactions, including:

  • Hydrogenation Reactions: The rhodium center acts as a catalyst for the hydrogenation of alkenes and alkynes.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions where it aids in the formation of carbon-carbon bonds.
  • Cycloaddition Reactions: The bicyclic diene structure allows for participation in Diels-Alder reactions, where it acts as a diene component.

The specific reaction pathways depend on the substrates involved and the reaction conditions employed.

The synthesis of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate typically involves the following steps:

  • Preparation of Bicyclo[2.2.1]hepta-2,5-diene: This can be achieved through cyclization reactions from appropriate precursors.
  • Formation of Rhodium Complex: The bicyclic diene is then reacted with rhodium salts (such as rhodium(I) chloride) in the presence of triphenylphosphane ligands.
  • Counterion Exchange: Tetrafluoroborate can be introduced as a counterion through ion exchange methods.

These steps may vary based on specific laboratory protocols and desired yields.

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate finds applications primarily in:

  • Catalysis: Used in various organic transformations, including hydrogenation and cross-coupling reactions.
  • Material Science: Potential use in developing new materials due to its unique structural properties.
  • Synthetic Chemistry: Acts as an important intermediate in synthesizing complex organic molecules.

Interaction studies involving this compound typically focus on its reactivity with different substrates under varying conditions. Research may explore:

  • Reactivity Profiles: How this compound interacts with various organic compounds during catalysis.
  • Mechanistic Studies: Understanding the pathways through which it facilitates chemical transformations.

Such studies help elucidate its role as a catalyst and improve its efficiency in synthetic applications.

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate shares similarities with several other metal complexes that also utilize diene ligands or phosphane ligands. Some comparable compounds include:

Compound NameStructureUnique Features
Bicyclo[2.2.1]hepta-2,5-diene; rhodium(I) chlorideRhClUtilizes chloride instead of tetrafluoroborate, affecting solubility and reactivity .
Triphenylphosphine(2,5-norbornadiene)rhodium(I) tetrafluoroborateRh(PPh₃)(C₄H₄)BF₄Similar phosphane ligand but different diene structure .
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateRh(COD)(CH₃CN)BF₄Uses acetonitrile and cyclooctadiene for different catalytic properties .

Uniqueness

The uniqueness of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate lies in its specific bicyclic structure combined with the sterically bulky triphenylphosphane ligand, which influences its reactivity and selectivity in catalytic processes compared to other similar compounds. Its distinctive combination of ligands and metal center allows for versatile applications in fine chemical synthesis and catalysis.

Dates

Modify: 2024-04-14

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